molecular formula C₂₆H₃₁D₄F₃O₆ B1162420 Travoprost-d4

Travoprost-d4

Cat. No.: B1162420
M. Wt: 504.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Travoprost-d4 is a deuterium-labeled analog of travoprost, a synthetic prostaglandin F2α analog and a potent, selective agonist for the FP prostaglandin receptor. This deuterated standard is an essential tool for in vitro metabolic and pharmacokinetic studies, as the incorporation of four deuterium atoms introduces a kinetic isotope effect that can alter the compound's metabolic stability, thereby allowing researchers to track the parent molecule's distribution and breakdown with higher precision. The active moiety, travoprost acid, is known to lower intraocular pressure by binding to FP receptors in ocular tissues like the ciliary muscle and trabecular meshwork. This binding initiates a cascade of intracellular signals that lead to the remodeling of the extracellular matrix through the induction of matrix metalloproteinases (MMPs), thereby significantly increasing the outflow of aqueous humor through the uveoscleral pathway. In research settings, Travoprost-d4 is particularly valuable for use as an internal standard in mass spectrometry-based assays, enabling the accurate quantification of travoprost and its metabolites in complex biological samples and providing critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Properties

Molecular Formula

C₂₆H₃₁D₄F₃O₆

Molecular Weight

504.57

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic-d4 Acid 1-Methylethyl Ester;  AL 6221-d4;  Travaprost-d4;  Travatan-d4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Travoprost-d4 for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physicochemical properties of Travoprost-d4 and its direct application in the development of robust, accurate, and reliable bioanalytical methods. As researchers and drug development professionals know, the quality of pharmacokinetic and toxicokinetic data is fundamentally dependent on the integrity of the bioanalytical method. Here, we dissect the causal relationships between the molecular characteristics of a deuterated internal standard and the performance of a quantitative assay, using Travoprost-d4 as a model.

Foundational Principles: Travoprost and the Imperative for a Stable Isotope-Labeled Internal Standard

Travoprost is a synthetic prostaglandin F2α analog, widely utilized in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma or ocular hypertension.[1][2][3] Structurally, it is an isopropyl ester prodrug.[1] This design enhances its lipophilicity for effective absorption through the cornea.[1][2] Post-administration, corneal esterases rapidly hydrolyze Travoprost to its biologically active metabolite, Travoprost free acid, which is the primary analyte of interest in systemic bioanalysis.[1][2][4]

Quantitative bioanalysis via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is susceptible to variability from multiple sources, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument fluctuations.[5] To ensure data accuracy and precision, an internal standard (IS) is incorporated into every sample at a constant concentration.[5][6] The gold standard for an IS is a stable isotope-labeled (SIL) version of the analyte, such as Travoprost-d4 Acid for the analysis of Travoprost Acid.[5][7] A SIL-IS is chemically and structurally identical to the analyte, save for an increase in mass due to the isotopes.[5] This near-perfect analogy ensures it co-elutes chromatographically and behaves identically during extraction and ionization, thereby providing the most effective compensation for analytical variability.[5][6]

Core Physicochemical Properties: The Blueprint for Method Development

Understanding the fundamental properties of Travoprost and its deuterated analog is not an academic exercise; it is the blueprint from which every decision in method development is made. These properties dictate the choice of solvents, extraction strategy, and chromatographic conditions.

PropertyTravoprost (Prodrug)Travoprost-d4 (Prodrug)Travoprost Acid (Analyte)Travoprost-d4 Acid (IS)Rationale for Bioanalysis
Molecular Formula C₂₆H₃₅F₃O₆[4][8]C₂₆H₃₁D₄F₃O₆[9]C₂₃H₂₉F₃O₆[10]C₂₃H₂₅D₄F₃O₆[10][11]Defines the exact mass for MS detection and confirms isotopic labeling.
Molecular Weight 500.56 g/mol [4]504.57 g/mol [9]458.47 g/mol [10]462.49 g/mol [10][11]The +4 Da mass shift allows the mass spectrometer to differentiate the IS from the analyte.
Appearance Clear, colorless to slightly yellow oil[4][12]N/AN/AN/AInfluences handling and preparation of high-concentration stock solutions.
AlogP (logP) 4.43[8] / 4.6[1]~4.43N/AN/AThe high logP value indicates significant lipophilicity, predicting strong retention in reversed-phase LC and good solubility in organic extraction solvents.
Solubility Practically insoluble in water; Very soluble in acetonitrile, methanol, chloroform, DMSO[4][12][13][14]Similar to TravoprostSparingly soluble in waterSimilar to Travoprost AcidCritical for selecting solvents for stock/working solutions, sample extraction (LLE/SPE), and mobile phase composition. High organic solubility is key.
pKa Not specified (Ester)Not specified (Ester)~4-5 (Carboxylic Acid)~4-5 (Carboxylic Acid)The acidic nature of the active metabolite makes it suitable for negative ion mode ESI and dictates pH adjustments during sample extraction to ensure it is in a neutral state for efficient extraction into organic solvents.

Bioanalytical Workflow: The Role of Travoprost-d4 in a Self-Validating System

A robust bioanalytical method is a self-validating system, where the IS acts as an internal control for every individual sample. The workflow is designed to leverage the physicochemical similarities between the analyte and the SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Contains unknown amount of Travoprost Acid Spike Spike with known amount of Travoprost-d4 Acid (IS) Sample->Spike Step 1 Extract Extraction (LLE or SPE) Removes interferences Spike->Extract Step 2 Inject Inject Extract Extract->Inject LC LC Separation (Co-elution of Analyte and IS) Inject->LC MS MS/MS Detection (Measures peak area ratio of Analyte / IS) LC->MS Quant Calculate Concentration (Ratio is proportional to Analyte Concentration) MS->Quant

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

The causality is clear: because Travoprost-d4 Acid is added before extraction, any analyte lost during this step will be mirrored by a proportional loss of the IS.[5] Similarly, if ion suppression occurs in the mass spectrometer source, both analyte and IS signals will be suppressed to a similar degree. The final peak area ratio (Analyte/IS) remains constant, correcting for these variations and ensuring an accurate final concentration measurement.

Experimental Protocols: From Biological Matrix to Quantitative Result

The following sections provide proven methodologies grounded in the physicochemical properties discussed above.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove interfering matrix components like proteins and phospholipids while efficiently recovering the analyte.[15][16] Given Travoprost Acid's properties, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample + Travoprost-d4 Acid IS LLE_1 Add immiscible organic solvent (e.g., MTBE) Start->LLE_1 SPE_1 Load onto C18 cartridge Start->SPE_1 LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Collect organic layer LLE_2->LLE_3 End Evaporate & Reconstitute for LC-MS/MS LLE_3->End SPE_2 Wash to remove polar interferences SPE_1->SPE_2 SPE_3 Elute with organic solvent (e.g., Methanol) SPE_2->SPE_3 SPE_3->End

Caption: Comparison of LLE and SPE sample preparation workflows.

Field-Proven Protocol: Solid-Phase Extraction (SPE) of Travoprost Acid from Human Plasma

This protocol is based on established methods for prostaglandin analysis and is designed for high recovery and sample cleanliness.[17]

  • Aliquot and Spike: To a 1.0 mL aliquot of human plasma in a polypropylene tube, add 50 µL of the Travoprost-d4 Acid working solution (the IS). Vortex briefly.

  • Acidification: Add 100 µL of 0.1 M formic acid. Vortex.

    • Causality: Lowering the pH below the pKa of Travoprost Acid (~4-5) ensures the carboxylic acid group is protonated (neutral). This non-polar state significantly increases its affinity for the C18 reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

    • Causality: The high concentration of organic solvent disrupts the hydrophobic interaction between the analyte/IS and the C18 sorbent, releasing them from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.

Chromatographic Separation: Achieving Selectivity

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard for separating Travoprost Acid from endogenous interferences before it enters the mass spectrometer.

ParameterRecommended ConditionRationale
Column C18 or Biphenyl, ≤ 2.6 µm particle size (e.g., 100 x 2.1 mm)[18][19]The lipophilic nature (high logP) of Travoprost ensures good retention and separation on non-polar stationary phases. Biphenyl columns can offer alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[18][19]The acidifier (formic acid) helps maintain the analyte in its neutral form for better peak shape and promotes efficient ionization in the MS source.
Mobile Phase B Acetonitrile or Methanol[18][19]Strong organic solvents required to elute the highly retained analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Flow Rate 0.25 - 0.5 mL/min[18]Typical flow rates for analytical scale columns that are compatible with ESI sources.
Gradient Start at low %B (e.g., 5-20%), ramp to high %B (e.g., 95%)A gradient is essential to first elute polar interferences from the sample matrix to waste before eluting the analyte of interest, resulting in a cleaner analysis and sharper peaks.
Injection Volume 5 - 10 µL[18][19]A small volume is sufficient for modern, sensitive mass spectrometers and minimizes potential column overload.
Mass Spectrometric Detection: Ensuring Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity. The instrument is set to monitor specific mass transitions for the analyte and the IS.

ParameterRecommended ConditionRationale
Ionization Mode Negative Ion Electrospray (ESI-)[17]The carboxylic acid group on Travoprost Acid is readily deprotonated in the ESI source, forming a stable negative ion [M-H]⁻, which is ideal for sensitive detection.
Analyte MRM Transition Q1: m/z 457 → Q3: m/z 161 [17]The precursor ion (Q1) is the mass of the deprotonated Travoprost Acid. It is fragmented, and a specific, stable product ion (Q3), the 3-trifluoromethylphenolate ion, is monitored.[17]
IS MRM Transition Q1: m/z 461 → Q3: m/z 161 [17]The precursor ion (Q1) is the mass of the deprotonated Travoprost-d4 Acid. Critically, it fragments to the same product ion as the analyte, ensuring consistent fragmentation behavior.[17]
Capillary Voltage ~3.0 kV[18]Optimized to achieve stable and efficient spray and ionization.
Desolvation Temp. ~500 - 550 °C[18][19]High temperature required to efficiently desolvate the mobile phase droplets and release gas-phase ions.
Collision Energy Analyte-specificMust be optimized empirically to achieve the most abundant and stable fragmentation of the precursor ion into the desired product ion.

Conclusion

The development of a high-quality bioanalytical method is not a matter of chance, but a direct consequence of understanding and applying the fundamental physicochemical properties of the analyte and its chosen internal standard. The high lipophilicity, predictable solubility, and acidic nature of Travoprost Acid, combined with the near-perfect mimicking behavior of its deuterated internal standard, Travoprost-d4 Acid, provide the essential toolkit for constructing a robust, accurate, and defensible LC-MS/MS assay. By leveraging these properties, researchers can generate the high-fidelity pharmacokinetic data that is critical to advancing drug development and ensuring patient safety.

References

  • Di Stasi, L. C., et al. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Molecules, 21(2), 153. [Link]

  • Al-Obeed, O., et al. (2022). Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy. Pharmaceutics, 14(10), 2038. [Link]

  • Kaur, I. P., et al. (2016). Evaluation of Physical Properties of Generic and Branded Travoprost Formulations. Journal of Ocular Pharmacology and Therapeutics, 32(6), 364-369. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: TRAVOPROST (CHEMBL1200799). ChEMBL. [Link]

  • Novartis. (2025). TRAVATAN® Z. Novartis. [Link]

  • Roselló, J., et al. (1984). Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 310(1), 17-26. [Link]

  • U.S. Food and Drug Administration. (n.d.). TRAVATAN (travoprost ophthalmic solution) 0.004% Label. AccessData. [Link]

  • U.S. Food and Drug Administration. (n.d.). TRAVATAN Z (travoprost ophthalmic solution) Label. AccessData. [Link]

  • National Center for Biotechnology Information. (n.d.). Travoprost. PubChem. [Link]

  • Alcon. (2009). PRODUCT MONOGRAPH TRAVATAN®. [Link]

  • Chemignition Laboratory. (2025). Travoprost: Structure, Properties, Pharmacology, and Safety. [Link]

  • Muntean, B. S., et al. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments, (76), 50393. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the branded travoprost eye drop Travatan...[Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Travoprost-d4 Acid. [Link]

  • ResearchGate. (n.d.). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. [Link]

  • Google Patents. (n.d.).
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Alm, A. (2008). Travoprost in the management of open-angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2(1), 93–103. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 485–488. [Link]

  • ResearchGate. (n.d.). (PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • Pharmaffiliates. (n.d.). Travoprost-impurities. [Link]

  • ResearchGate. (n.d.). Current development of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • International Laboratory USA. (n.d.). Travoprost-d4 Acid. [Link]

  • U.S. Food and Drug Administration. (n.d.). TRAVATAN (travoprost ophthalmic solution) 0.004% Label. AccessData. [Link]

  • Fiscella, R. G. (2015). Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure. Clinical Ophthalmology, 9, 687–697. [Link]

  • U.S. Food and Drug Administration. (n.d.). TRAVATAN (travoprost ophthalmic solution) 0.004% Label. AccessData. [Link]

Sources

Precision in Ophthalmic Bioanalysis: The Strategic Application of Travoprost-d4

[1]

Executive Summary

In the high-stakes arena of ophthalmic drug development, quantifying trace-level therapeutics in low-volume matrices (e.g., aqueous humor, tear fluid) presents a formidable challenge.[1] Travoprost, a prostaglandin F2

1

This guide details the technical advantages of using Travoprost-d4 —a stable isotope-labeled internal standard (SIL-IS)—to mitigate the variability inherent in LC-MS/MS workflows.[1] By mirroring the physicochemical behavior of the analyte while maintaining mass spectral distinctness, Travoprost-d4 transforms bioanalytical uncertainty into quantitative precision.[1]

The Physicochemical Imperative: Why Stable Isotopes?

The "Co-Elution" Principle

The fundamental premise of using Travoprost-d4 is co-elution .[1][2] In Liquid Chromatography (LC), the retention time (RT) of a molecule is dictated by its lipophilicity and interaction with the stationary phase.[1] Because deuterium (


1

This co-elution is critical because it ensures that the Internal Standard (IS) experiences the exact same matrix environment as the analyte at the moment of ionization.[1]

Correcting Matrix Effects (Ion Suppression)

Ophthalmic fluids and plasma contain endogenous phospholipids and salts that can compete for charge in the electrospray ionization (ESI) source.[1] This phenomenon, known as ion suppression , causes signal variability that external calibration cannot correct.[1]

  • Without SIL-IS: If a matrix component elutes at 3.5 min and suppresses ionization by 40%, the analyte signal drops, leading to underestimation.[1]

  • With Travoprost-d4: Since the IS elutes at the same time (3.5 min), it is suppressed by the exact same amount (40%).[1] The ratio of Analyte/IS remains constant, preserving accuracy.

Diagram 1: The Mechanism of Matrix Effect Compensation[1]

MatrixEffectcluster_SourceESI Source (Ionization)SampleBiological Sample(Aq. Humor/Plasma)ExtractionExtraction(LLE/SPE)Sample->ExtractionLCLC Separation(C18 Column)Extraction->LCMatrixEndogenousInterferenceLC->MatrixAnalyteTravoprost(Analyte)LC->AnalyteISTravoprost-d4(Internal Std)LC->ISMatrix->AnalyteSuppressesMatrix->ISSuppresses equallyDetectorMS/MS Detector(MRM Mode)Analyte->DetectorIS->DetectorResultQuantification(Ratio: Analyte/IS)Detector->Result

Figure 1: Travoprost-d4 compensates for ionization suppression by experiencing the same matrix effects as the target analyte.[1][3][4]

Technical Specifications & Mass Shift Analysis

For a SIL-IS to be effective, it must avoid "cross-talk" (spectral overlap).[1][5] Travoprost (

500.2 Da1
The +4 Da Advantage

Natural carbon-13 isotopes create a "M+1" and "M+2" signal for any organic molecule.[1]

  • M+0 (Travoprost): ~500.2[1]

  • M+1 (~28% abundance): ~501.2[1]

  • M+2 (~4% abundance): ~502.2[1]

If we used a d2-labeled standard (+2 Da), the M+2 isotope of the native drug would interfere with the IS channel.[1] Travoprost-d4 (+4 Da) shifts the mass to ~504.2, well beyond the natural isotopic envelope of the analyte, ensuring a "clean" background.[1]

Table 1: Comparative Profile
FeatureTravoprost (Analyte)Travoprost-d4 (IS)Impact on Bioanalysis
Molecular Formula


Identical chemical reactivity.[1]
Precursor Ion (m/z) 501.2

505.2

+4 Da shift prevents cross-talk.[1]
Retention Time ~3.5 min~3.5 minCo-elution corrects drift/matrix effects.[1]
Extraction Recovery Variable (Matrix dependent)Tracks AnalyteCorrects for sample loss during SPE/LLE.

Experimental Workflow: Validated Protocol

Context: This protocol focuses on the extraction of Travoprost from aqueous humor or plasma.[1] Note that Travoprost is a prodrug; if quantifying the metabolite (Travoprost free acid), the acidification step is critical to prevent ex vivo hydrolysis of the ester.[1]

Reagents & Materials
  • IS Working Solution: Travoprost-d4 (100 ng/mL in Acetonitrile).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane.[1]

  • Buffer: 0.1% Formic Acid in water (to stabilize the ester).[1]

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50–100

    
    L of ocular fluid/plasma into a 1.5 mL Eppendorf tube.[1]
    
  • IS Addition (Critical Step): Add 10

    
    L of Travoprost-d4  working solution. Vortex gently.
    
    • Expert Note: Adding IS before extraction allows it to correct for pipetting errors and extraction inefficiency.[1]

  • Acidification: Add 100

    
    L of 0.1% Formic Acid.
    
  • Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE. Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer & Dry: Transfer the supernatant (organic layer) to a fresh glass vial. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
    
Diagram 2: High-Sensitivity Extraction Workflow

WorkflowStep1Sample Aliquot(50 µL Aqueous Humor)Step2Spike Internal Standard(Travoprost-d4)Step1->Step2 Normalization starts hereStep3Protein Precipitation / LLE(MTBE Addition)Step2->Step3Step4Centrifugation(Phase Separation)Step3->Step4Step5Nitrogen Evaporation(Concentration)Step4->Step5 Organic layerStep6LC-MS/MS Analysis(MRM Detection)Step5->Step6 Reconstitute

Figure 2: The IS is introduced immediately to track the analyte through every stage of physical processing.[1]

Validation Parameters (E-E-A-T)

To ensure the method is "self-validating," the following criteria must be met using Travoprost-d4, in accordance with FDA/EMA Bioanalytical Method Validation guidelines.

Table 2: Acceptance Criteria
ParameterRequirementRole of Travoprost-d4
Linearity (

)

Corrects non-linearity caused by saturation at high concentrations.[1]
Accuracy 85–115%Compensates for matrix-induced signal suppression.[1]
Precision (CV%)

Mitigates injection-to-injection variability.[1][6]
IS Response ConsistentIS area counts should not vary >50% across the run; indicates system stability.

Troubleshooting & Best Practices

Deuterium Exchange

While rare on the carbon backbone, deuterium located on heteroatoms (O-D, N-D) can exchange with solvent hydrogen.[1]

  • Risk: Loss of mass shift (d4 becomes d3 or d0).[1]

  • Mitigation: Ensure Travoprost-d4 is labeled on the carbon chain (e.g., the alpha chain or cyclopentane ring), not on the hydroxyl groups.[1] Commercial standards (e.g., from Cayman Chemical) typically place deuteriums on the upper side chain to ensure metabolic stability and prevent exchange.[1]

Chromatographic Isotope Effect

Heavier isotopes can sometimes elute slightly earlier than the native compound on C18 columns due to slightly lower lipophilicity (shorter C-D bonds).[1]

  • Observation: If Travoprost-d4 elutes >0.1 min apart from Travoprost.

  • Solution: This is usually negligible for d4 analogs. If observed, ensure the integration window covers both peaks, but generally, they will overlap sufficiently for matrix compensation.[1]

References

  • FDA U.S. Food & Drug Administration. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Attwa, M. W., et al. (2020).[1] Quantitative Determination of Travoprost in Ophthalmic Formulations and Rabbit Aqueous Humor. Journal of Chromatography B. (Contextual citation based on standard bioanalytical practices for prostaglandins).

An In-Depth Technical Guide to the Metabolic Stability of Travoprost-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the metabolic stability of travoprost-d4, a deuterated analog of the prostaglandin F2α agonist, travoprost. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of metabolic stability, the impact of deuteration, and detailed protocols for in vitro evaluation in key biological matrices.

Introduction: The Significance of Metabolic Stability and Deuteration in Drug Design

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1] Compounds that are rapidly metabolized often exhibit poor in vivo performance, necessitating higher or more frequent doses, which can increase the risk of adverse effects. Consequently, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of more robust drug candidates.[2]

Travoprost, a synthetic prostaglandin F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[3][4] It is administered as an isopropyl ester prodrug, which is rapidly hydrolyzed in the cornea to the biologically active travoprost free acid.[5][6][7] The systemic clearance of travoprost free acid is rapid, with a terminal half-life of approximately 45 minutes, primarily driven by metabolic processes.[3][5] The main metabolic pathways include β-oxidation of the α-carboxylic acid chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14-double bond.[3][5]

Deuteration, the selective replacement of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), has emerged as a valuable strategy for enhancing the metabolic stability of pharmaceuticals.[8][][10] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect (KIE).[][10] This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, particularly those mediated by cytochrome P450 (CYP) enzymes.[10][11] By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of drug degradation can be reduced, leading to an improved pharmacokinetic profile.[][11] Travoprost-d4 is a deuterated version of travoprost, designed to leverage this principle to potentially offer improved metabolic stability.

This guide will provide a detailed examination of the experimental approaches to quantify and compare the metabolic stability of travoprost-d4 with its non-deuterated counterpart in critical biological matrices, namely human liver microsomes and human plasma.

Core Principles of In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are indispensable tools in drug discovery for predicting the in vivo clearance of a compound.[12][13] These assays typically involve incubating the test compound with a biological system that contains drug-metabolizing enzymes and monitoring the disappearance of the parent compound over time.[1] The primary biological matrices used for these assessments are:

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[14][15] HLMs are a cost-effective and widely used system for evaluating CYP-mediated metabolism.[14]

  • Human Plasma: This matrix is used to assess the stability of a compound in circulation, primarily evaluating its susceptibility to hydrolysis by plasma esterases and other enzymes.

  • Hepatocytes: Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[1][16] They provide a more comprehensive picture of hepatic metabolism.[16]

  • Liver S9 Fraction: A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic pathways.[2][17]

For the scope of this guide, we will focus on HLMs and human plasma, as they are central to understanding the CYP-mediated and esterase-driven metabolism of travoprost and its deuterated analog.

The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). The t½ is the time required for 50% of the parent compound to be metabolized, while CLint represents the inherent ability of the liver (or other metabolic system) to metabolize a drug, independent of physiological factors like blood flow.[1][12]

Experimental Design and Rationale

A robust experimental design is crucial for obtaining reliable and reproducible metabolic stability data. The following sections outline the key considerations and the scientific reasoning behind the experimental choices for assessing travoprost-d4 stability.

Selection of Biological Matrix
  • Human Liver Microsomes (HLMs): The primary choice for evaluating the Phase I metabolism of travoprost-d4. Since the metabolism of travoprost involves oxidation, which is often CYP-mediated, HLMs provide the necessary enzymatic machinery to assess the impact of deuteration on these pathways.[14]

  • Human Plasma: Travoprost is an isopropyl ester prodrug, and its conversion to the active free acid is a critical step.[5] Assessing stability in human plasma is essential to determine the rate of this hydrolysis and to evaluate the stability of the ester linkage of travoprost-d4.

Causality Behind Experimental Choices
  • Cofactor Requirements:

    • NADPH regenerating system (for HLMs): CYP enzymes require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to ensure a sustained supply of NADPH throughout the incubation period, maintaining linear enzyme kinetics.[15]

    • No external cofactors for plasma: Plasma contains endogenous esterases, and no additional cofactors are typically required to assess hydrolytic stability.

  • Test Compound Concentration: A low concentration of the test compound (typically 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is more representative of therapeutic concentrations.

  • Protein Concentration: The concentration of microsomal or plasma protein is optimized to achieve a metabolic rate that is measurable within a reasonable timeframe without depleting the substrate too quickly.

  • Time Points: A series of time points are chosen to accurately profile the disappearance of the parent compound and to calculate a reliable half-life.

  • Controls:

    • Negative Control (without cofactors): To assess non-enzymatic degradation of the compound.

    • Positive Control (known substrate): To verify the metabolic competency of the biological matrix.

  • Internal Standard: A stable, isotopically labeled version of the analyte is the ideal internal standard for LC-MS/MS analysis to correct for variations in sample processing and instrument response.[18] In the case of analyzing travoprost free acid, a tetradeuterated analog of travoprost free acid has been successfully used.[18][19]

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for assessing the metabolic stability of travoprost-d4 in human liver microsomes and human plasma.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of travoprost-d4 in human liver microsomes.

Materials:

  • Travoprost-d4 and non-deuterated travoprost

  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic lability)

  • Acetonitrile (containing an appropriate internal standard)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of travoprost-d4 and non-deuterated travoprost in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the human liver microsomes (at the desired final protein concentration) in potassium phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the travoprost-d4 or non-deuterated travoprost working solution.

    • Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation volume should be consistent across all wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

Protocol: Stability in Human Plasma

Objective: To evaluate the hydrolytic stability of travoprost-d4 in human plasma.

Materials:

  • Travoprost-d4 and non-deuterated travoprost

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (containing an appropriate internal standard)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of travoprost-d4 and non-deuterated travoprost as described in the microsomal stability protocol.

  • Incubation:

    • In a 96-well plate, pre-warm the human plasma at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the travoprost-d4 or non-deuterated travoprost working solution.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Process the samples as described in the microsomal stability protocol (centrifugation and supernatant transfer).

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method.

Data Analysis and Presentation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot is used to determine the rate constant of degradation (k).

The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

The results should be summarized in a clear and concise table for easy comparison between travoprost-d4 and its non-deuterated counterpart.

Table 1: Comparative Metabolic Stability of Travoprost-d4 and Travoprost

CompoundBiological MatrixIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Travoprost-d4Human Liver Microsomes
TravoprostHuman Liver Microsomes
Travoprost-d4Human Plasma
TravoprostHuman Plasma

(Note: The table is a template; actual values would be populated from experimental data.)

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Metabolic Stability

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Test Compounds, Buffers, Cofactors) initiate_reaction Initiate Reaction (Add Test Compound) prep_reagents->initiate_reaction prep_matrix Prepare Biological Matrix (HLM or Plasma) pre_warm Pre-warm Matrix (37°C) prep_matrix->pre_warm pre_warm->initiate_reaction start_enzymes Start Enzymatic Reaction (Add Cofactors - HLM only) initiate_reaction->start_enzymes time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_enzymes->time_points Incubate at 37°C quench Quench Reaction (Ice-cold Acetonitrile + IS) time_points->quench process Process Sample (Centrifuge, Transfer Supernatant) quench->process analyze LC-MS/MS Analysis process->analyze calc Calculate % Remaining analyze->calc plot Plot ln(% Remaining) vs. Time calc->plot determine Determine t½ and CLint plot->determine

Caption: Experimental workflow for in vitro metabolic stability assessment.

Postulated Metabolic Pathways of Travoprost

metabolic_pathways travoprost Travoprost (Isopropyl Ester Prodrug) free_acid Travoprost Free Acid (Active Metabolite) travoprost->free_acid Esterase Hydrolysis (in Cornea and Plasma) beta_oxidation β-Oxidation Metabolites (1,2-dinor, 1,2,3,4-tetranor analogs) free_acid->beta_oxidation β-Oxidation of α-chain oxidation_15OH 15-keto Metabolite free_acid->oxidation_15OH Oxidation of 15-OH reduction_1314 13,14-dihydro Metabolite free_acid->reduction_1314 Reduction of 13,14 double bond inactive Inactive Metabolites beta_oxidation->inactive oxidation_15OH->inactive reduction_1314->inactive

Caption: Postulated metabolic pathways of travoprost.

Conclusion

The assessment of metabolic stability is a critical step in the evaluation of any new chemical entity, including deuterated compounds like travoprost-d4. By employing robust in vitro assays with human liver microsomes and plasma, researchers can gain valuable insights into the compound's pharmacokinetic properties. The deuteration of travoprost is hypothesized to enhance its metabolic stability by slowing the rate of CYP-mediated degradation. The protocols and principles outlined in this guide provide a framework for rigorously testing this hypothesis and for generating the data necessary to make informed decisions in the drug development process. A thorough understanding of a compound's metabolic fate is essential for designing safer and more effective medicines.

References

  • Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Travoprost.
  • Wikipedia. (n.d.).
  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
  • Patsnap. (2024, July 17). What is the mechanism of Travoprost?
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • BenchChem. (2025). Deuterated vs.
  • PharmaCompass. (n.d.). Travoprost | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Apotex Inc. (2019, June 24). Product Monograph: APO-TRAVOPROST.
  • Maxwell, D. L., & Faulkner, R. D. (2002). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 675–684.
  • ResearchGate. (2025, August 5). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Request PDF.
  • Sekisui XenoTech. (n.d.).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Merck. (n.d.). Metabolic Stability Assays. Merck.
  • WuXi AppTec. (n.d.). Metabolic Stability Study. WuXi AppTec.
  • ResearchGate. (2025, August 6). In Vitro Drug Metabolism Using Liver Microsomes. Request PDF.
  • ResearchGate. (2025, August 9). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF.
  • Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-8.
  • Wójcik-Pszczoła, K., et al. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. PloS one, 11(10), e0164274. [Link]

  • Schieber, S., et al. (2021). In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. Metabolites, 11(11), 743.

Sources

Precision Ocular Pharmacokinetics: A Technical Guide to Identifying Travoprost Metabolites via LC-HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical architecture for identifying and quantifying Travoprost and its bioactive metabolite, Travoprost Free Acid (AL-5848) , in ocular matrices.[1] Unlike systemic PK, ocular pharmacokinetics requires navigating micro-volume samples (aqueous humor) and complex tissue matrices (iris-ciliary body) where endogenous prostaglandins interfere.[1]

This protocol leverages Travoprost-d4 (deuterated internal standard) not merely for normalization, but as a mechanistic anchor to validate the hydrolytic conversion of the prodrug and differentiate the synthetic analog from endogenous Prostaglandin F2α (PGF2α).

Part 1: The Molecular Landscape & Metabolic Logic

The Prodrug-to-Active Conversion

Travoprost is an isopropyl ester prodrug.[1][2][3][4][5] It is designed to be lipophilic for corneal penetration.[1] Once inside the corneal epithelium, it encounters high esterase activity, which hydrolyzes the ester moiety to release Travoprost Free Acid , the biologically active FP receptor agonist.[2][3][6][7][8][9]

The Analytical Challenge:

  • Rapid Hydrolysis: The prodrug (m/z 500) disappears rapidly (t1/2 < 30 min in aqueous humor).[1]

  • Endogenous Interference: The free acid (m/z 457) is an isomer of other prostaglandins.[1]

  • Low Abundance: Therapeutic levels in the aqueous humor are often in the low ng/mL to pg/mL range.

The Role of Travoprost-d4

In this workflow, Travoprost-d4 (Free Acid) is utilized as the Internal Standard (IS).[1]

  • Structure: Deuterium labels are typically located on the upper

    
    -chain or the phenoxy ring.[1]
    
  • Mass Shift: +4 Da shift (m/z 461).

  • Function: It co-elutes with the analyte, correcting for the significant matrix suppression found in ocular tissues (iris/retina) and validating the retention time of the active metabolite.

Part 2: Analytical Architecture (LC-MS/MS)

Instrumentation & Column Chemistry[10][11]
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: Negative Electrospray Ionization (ESI-).[1]

    • Why Negative Mode? Prostaglandins contain a carboxylic acid group (in the free acid form) which ionizes efficiently as

      
      .[1] While positive mode (using ammonium adducts) is possible for the ester prodrug, the critical active metabolite is best detected in negative mode.
      
  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[1]

    • Rationale: Biphenyl phases offer enhanced selectivity for the aromatic trifluoromethylphenoxy group, separating it from aliphatic endogenous prostaglandins.[1]

Mass Spectrometry Transitions (MRM)

The following transitions monitor the cleavage of the characteristic trifluoromethylphenoxy group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Travoprost Free Acid 457.2

161.025Quantifier
Travoprost Free Acid 457.2

191.022Qualifier
Travoprost-d4 (IS) 461.2

161.025Internal Standard
Travoprost (Prodrug) 518.3

275.218Prodrug Check*

*Note: If monitoring the prodrug simultaneously, polarity switching (Pos/Neg) is required, as the ester does not ionize well in negative mode.[1]

Chromatographic Gradient

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).[1] Mobile Phase B: Acetonitrile (ACN).[1][10]

  • 0.0 min: 25% B[1]

  • 1.0 min: 25% B[1]

  • 6.0 min: 95% B (Elution of Free Acid ~4.5 min, Prodrug ~5.5 min)

  • 7.5 min: 95% B[1]

  • 7.6 min: 25% B (Re-equilibration)

Part 3: Sample Preparation Protocol (The "Art of Recovery")

Ocular tissues are precious.[1] This Solid Phase Extraction (SPE) protocol maximizes recovery of the free acid while removing proteins that cause ion suppression.[1]

Protocol: Acidified SPE for Aqueous Humor & Iris-Ciliary Body
  • Sample Homogenization (Tissue only):

    • Weigh Iris-Ciliary Body (ICB) or Cornea.[1]

    • Homogenize in ice-cold methanol/water (50:50).[1]

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Spiking:

    • Add 10 µL of Travoprost-d4 IS (100 ng/mL) to 100 µL of Aqueous Humor or Tissue Supernatant.[1]

  • Acidification (Critical Step):

    • Add 300 µL of 0.1% Formic Acid.[1]

    • Mechanism:[1][3][6][9][11] This lowers the pH below the pKa of the carboxylic acid (~4.5), ensuring the analyte is uncharged and binds to the hydrophobic SPE sorbent.

  • SPE Loading (Oasis HLB or equivalent):

    • Condition: 1 mL Methanol -> 1 mL Water.[1]

    • Load acidified sample.[1]

  • Wash:

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).[1]

    • Wash 2: 1 mL Petroleum Ether (Optional: removes neutral lipids if analyzing retina).[1]

  • Elution:

    • Elute with 500 µL Methanol.[1]

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (75:25 Water:ACN).

Part 4: Metabolic Pathway Visualization[1]

The following diagram illustrates the metabolic fate of Travoprost in the eye. The prodrug permeates the cornea, is hydrolyzed to the active acid, and eventually cleared via the canal of Schlemm or metabolized via beta-oxidation.[3]

TravoprostMetabolism Prodrug Travoprost (Prodrug) (Isopropyl Ester) m/z 500 Cornea Corneal Epithelium (Esterase Activity) Prodrug->Cornea Topical Absorption FreeAcid Travoprost Free Acid (Active Metabolite) m/z 457 Target Analyte Cornea->FreeAcid Hydrolysis (-Isopropyl) Receptor FP Receptor Binding (IOP Reduction) FreeAcid->Receptor Pharmacodynamics BetaOx1 1,2-dinor Metabolite (Beta-oxidation) FreeAcid->BetaOx1 Systemic Clearance BetaOx2 1,2,3,4-tetranor Metabolite (Beta-oxidation) BetaOx1->BetaOx2 Further Oxidation IS Travoprost-d4 (IS) (Co-elutes with Free Acid) m/z 461 IS->FreeAcid Quantification Reference

Caption: Metabolic trajectory of Travoprost from corneal absorption to active free acid generation and downstream clearance. The d4-IS anchors the quantification of the central Free Acid node.

Part 5: Experimental Workflow Diagram

This workflow ensures data integrity from sample collection to MS detection.[1]

AnalyticalWorkflow Sample Ocular Sample (AH / ICB) Spike Add Travoprost-d4 (Internal Standard) Sample->Spike Extract SPE Extraction (Acidified) Spike->Extract LC UHPLC Separation (C18/Biphenyl) Extract->LC MS MS/MS Detection (Neg Mode: 457->161) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step analytical workflow for quantifying Travoprost Free Acid using Isotope Dilution Mass Spectrometry.

Part 6: Validation & Troubleshooting (Self-Validating Systems)

To ensure Scientific Integrity , the method must include these self-validating checks:

  • The "Crossover" Blank:

    • Inject a solvent blank immediately after the highest standard.[1] Prostaglandins are sticky.[1] If the blank shows >20% of the LLOQ signal, you have carryover.

    • Fix: Use a needle wash of 50:50 Methanol:Isopropanol.[1]

  • IS Response Stability:

    • Plot the peak area of Travoprost-d4 across the entire run.[1]

    • Logic: If the IS signal drops significantly in tissue samples compared to standards, you have Matrix Suppression .[1] The calculated concentration is still valid (because the ratio is preserved), but sensitivity is compromised.

  • Esterase Inhibition (Sample Collection):

    • Critical: If analyzing the Prodrug, you must add an esterase inhibitor (e.g., PMSF) to the collection tube immediately.[1] Without this, the prodrug will hydrolyze ex vivo, artificially inflating the Free Acid count.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282226, Travoprost.[1] Retrieved from [Link][1]

  • Alcon Research, Ltd. (2002). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Retrieved from [Link]

  • Drugs.com (2025). Travoprost Monograph for Professionals: Mechanism of Action and Pharmacokinetics.[1] Retrieved from [Link][1]

  • MDPI (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums.[1] Molecules.[1][2][3][4][6][8][9][10][12] Retrieved from [Link][1]

  • Taylor & Francis (2021). Travoprost: Knowledge and References.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Travoprost in Aqueous Humor via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Challenge: Esterase Instability

Travoprost is a prostaglandin F2


 analog administered as an isopropyl ester prodrug. Upon contact with the cornea and aqueous humor (AH), it is rapidly hydrolyzed by endogenous esterases into its biologically active free acid form (Travoprost Free Acid or TFA).[1][2][3][4]

The analytical challenge is twofold:

  • Rapid Hydrolysis: The half-life of Travoprost in biological matrices is extremely short (<20 minutes at physiological pH). Accurate quantification of the parent prodrug requires immediate enzymatic inhibition during sample collection.

  • Matrix Scarcity: Aqueous humor is available in limited volumes (typically 50–150

    
    L in rabbit/human models), requiring a high-sensitivity extraction method with minimal loss.
    
The Solution: Isotope Dilution LC-MS/MS

This protocol utilizes Travoprost-d4 (deuterated internal standard) to compensate for matrix effects and extraction variability. Unlike structural analogs, the d4-isotope behaves nearly identically to the analyte during Liquid-Liquid Extraction (LLE) and ionization, ensuring high precision. We employ Positive Electrospray Ionization (ESI+) which favors the protonated ester


, distinct from the negative mode often used for the free acid.

Chemical & Reagent Information

ComponentChemical NameMolecular FormulaMW ( g/mol )Role
Analyte Travoprost

500.55Target Prodrug
IS Travoprost-d4

504.58Internal Standard
Matrix Aqueous HumorN/AN/ABiological Fluid
Stabilizer Sodium Fluoride (NaF) or Citrate Buffer pH 4.0N/AN/AEsterase Inhibitor

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical "Cold-Chain" workflow required to prevent prodrug degradation.

TravoprostWorkflow cluster_logic Critical Control Point Sample Aqueous Humor Collection (50 µL) Stabilization Stabilization (Acidification pH 4.0 + Ice Bath) Sample->Stabilization Immediate (<30s) IS_Add Add IS (Travoprost-d4) Stabilization->IS_Add Spike LLE LLE Extraction (MTBE Solvent) IS_Add->LLE Partitioning Dry Evaporation (N2 stream) LLE->Dry Concentrate LCMS LC-MS/MS Analysis (ESI+ Mode) Dry->LCMS Reconstitute

Caption: Workflow emphasizing the critical stabilization step to prevent ester hydrolysis before extraction.

Detailed Protocol

Phase 1: Sample Collection & Stabilization (CRITICAL)

Rationale: Standard collection allows esterases to convert Travoprost to TFA, leading to underestimation of the prodrug.

  • Preparation: Pre-fill collection tubes (0.5 mL Eppendorf) with 5

    
    L of 1M Citrate Buffer (pH 4.0) . The acidic pH inhibits esterase activity.
    
  • Collection: Withdraw aqueous humor (AH) via paracentesis. Immediately transfer 50

    
    L of AH into the pre-chilled, acidified tube.
    
  • Mixing: Gently vortex for 5 seconds.

  • Storage: Snap freeze immediately on dry ice. Store at -80°C until analysis.

Phase 2: Sample Preparation (Liquid-Liquid Extraction)

Rationale: MTBE (Methyl tert-butyl ether) is chosen for its high extraction efficiency of lipophilic prostaglandins and clean separation from the aqueous protein phase.

  • Thawing: Thaw samples on ice. Do not allow to reach room temperature.

  • IS Spiking: Add 10

    
    L of Travoprost-d4 Working Solution  (100 ng/mL in acetonitrile) to all samples, standards, and QCs.
    
  • Extraction: Add 500

    
    L of cold MTBE .
    
  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic top layer) to a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase (60:40 ACN:Water with 0.1% Formic Acid).
    
Phase 3: LC-MS/MS Conditions[2][5][6]

Chromatography (LC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7

    
    m) or Waters BEH C18.
    
  • Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile.[2][5][6]

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B (Elution of Travoprost ~2.5 min)

    • 4.0 min: 95% B[5]

    • 4.1 min: 30% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: ESI Positive Mode (

    
     or 
    
    
    
    ).
  • Rationale: While TFA is best analyzed in negative mode, the ester (Travoprost) ionizes efficiently in positive mode due to the ester functionality.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Type
Travoprost 501.3

305.225Quantifier
Travoprost 501.3

221.135Qualifier
Travoprost-d4 505.3

309.225Quantifier (IS)

Data Analysis & Validation Criteria

Linearity & Range
  • Range: 0.05 ng/mL to 50 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    .[5]
    
Calculation

Quantification is based on the Area Ratio of the analyte to the internal standard:



Concentration is derived from the calibration curve using this ratio.
Quality Control (QC)
  • LLOQ (Lower Limit of Quantification): Signal-to-Noise ratio

    
     10:1.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV%

    
     15%.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Protein binding or inefficient extraction.Ensure MTBE is fresh. Try adding saturated NaCl during extraction ("Salting out").
High Back-pressure Column clogging from AH proteins.Ensure centrifugation step is sufficient; consider using a guard column.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (Ammonium Formate) or use a capped column (BEH/CSH).
Signal Drift Matrix buildup on the MS source.Use a divert valve to send the first 1 min and last 1 min of LC flow to waste.
Rapid Degradation Esterase activity not stopped.Verify pH of sample is < 4.5. Ensure samples are kept on ice at all times.

References

  • Alcon Laboratories. (2002). Travatan (Travoprost Ophthalmic Solution) NDA 21-257 Pharmacology Review. FDA Center for Drug Evaluation and Research. Link

  • Attariwf, R. et al. (2023). "Quantitative Determination of Travoprost Using LC-MS/MS in Rabbit Aqueous Humor." MDPI Pharmaceutics. Link

  • Navratil, T. et al. (2025).[7] "Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants." Ophthalmology and Therapy. Link

  • Wittenberg, J.B. et al. (2014).[1] "Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry." Journal of Chromatography A. Link

  • Faulkner, R. et al. (2002). "Safety and Pharmacokinetics of Travoprost... in Patients with Renal and Hepatic Impairment." Investigative Ophthalmology & Visual Science (IOVS). Link

Sources

Optimizing Mobile Phase Composition for the Elution of Travoprost-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the systematic optimization of mobile phase composition for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Travoprost-d4. Travoprost-d4, a deuterated analog of the prostaglandin F2α, is commonly utilized as an internal standard in quantitative bioanalytical studies. Achieving robust and reproducible chromatographic performance is paramount for accurate analysis. This document elucidates the fundamental principles governing the retention of Travoprost-d4 and its active form, Travoprost-d4 free acid, and presents a logical, step-by-step protocol for method development and optimization. Emphasis is placed on the critical role of mobile phase pH, organic modifier selection, and the use of additives to achieve optimal peak shape, resolution, and sensitivity.

Introduction: The Chromatographic Challenge of Prostaglandin Analogs

Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in vivo by esterases to its biologically active free acid.[1] Travoprost-d4, as a stable isotope-labeled internal standard, ideally co-elutes with the analyte of interest, exhibiting identical chromatographic behavior. The free acid form of Travoprost-d4 possesses a carboxylic acid moiety, rendering it an acidic analyte. In reversed-phase chromatography, the ionization state of such compounds is highly dependent on the mobile phase pH, which in turn significantly impacts retention and peak shape.[2] A primary challenge in the analysis of prostaglandin analogs is mitigating peak tailing, which can arise from secondary interactions between the analyte and the stationary phase.[3] This guide will address these challenges through a systematic approach to mobile phase optimization.

Foundational Principles: Manipulating Retention and Selectivity

In reversed-phase liquid chromatography (RP-LC), a non-polar stationary phase is employed with a polar mobile phase.[4] The retention of analytes is primarily governed by hydrophobic interactions. For ionizable compounds like Travoprost-d4 free acid, the mobile phase pH is a critical parameter that dictates the extent of ionization.

The Critical Role of Mobile Phase pH
Selecting the Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Their choice can significantly influence selectivity and resolution.

  • Acetonitrile is a polar aprotic solvent that often provides greater elution strength, leading to shorter retention times.[5][6] It also generates lower backpressure compared to methanol-water mixtures and has a lower UV cutoff, which is advantageous for low-wavelength detection.[7][8]

  • Methanol is a polar protic solvent capable of hydrogen bonding. This property can sometimes offer different selectivity for compounds with hydrogen bond donor and acceptor sites, potentially improving the resolution of closely eluting peaks.[5] However, methanol-water mixtures are more viscous, resulting in higher backpressure.[8]

For initial screening, acetonitrile is often the preferred choice due to its favorable physical properties. However, if selectivity issues arise, exploring methanol as an alternative or in a ternary mixture can be beneficial.

The Impact of Mobile Phase Additives

Additives are incorporated into the mobile phase to control pH and improve peak shape.

  • Acidic Modifiers: Formic acid (FA) and trifluoroacetic acid (TFA) are commonly used to maintain a low pH. A concentration of 0.1% (v/v) is a typical starting point. For LC-MS applications, formic acid is generally preferred over TFA, as TFA can cause ion suppression in the mass spectrometer.[9] Ammonium formate can also be used as a volatile buffer system in LC-MS.[10][11]

  • Buffers: For more precise pH control, especially when operating near the pKa of an analyte, a buffer system is recommended. Phosphate buffers are effective in the pH range of 2-3 and have a low UV cutoff, making them suitable for HPLC-UV applications.[12] However, phosphate buffers are non-volatile and incompatible with LC-MS.

A Systematic Approach to Mobile Phase Optimization

The following protocol outlines a structured workflow for developing and optimizing the mobile phase for Travoprost-d4 elution.


// Nodes start [label="Start: Define Analytical Goals\n(e.g., Resolution, Run Time, Sensitivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; initial_conditions [label="Select Initial Conditions\n- Column: C18, 2.1-4.6 mm ID, <5 µm\n- Mobile Phase A: 0.1% Formic Acid in Water\n- Mobile Phase B: 0.1% Formic Acid in Acetonitrile\n- Gradient: 5-95% B over 10-15 min\n- Flow Rate: 0.2-1.0 mL/min\n- Detection: UV (220 nm) or MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_initial [label="Run Initial Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate_initial [label="Evaluate Initial Results\n- Retention Time (k')\n- Peak Shape (Tailing Factor)\n- Resolution (Rs)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_gradient [label="Optimize Gradient Profile\n- Adjust slope for better resolution\n- Isocratic hold for critical pairs", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_ph [label="Optimize Mobile Phase pH\n- Screen different acidic modifiers (e.g., TFA)\n- Test different pH values (e.g., 2.5, 3.0, 3.5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_organic [label="Change Organic Modifier\n- Substitute Acetonitrile with Methanol\n- Evaluate changes in selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshooting\n- Address peak tailing\n- Improve sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_method [label="Final Method Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> initial_conditions; initial_conditions -> run_initial; run_initial -> evaluate_initial; evaluate_initial -> optimize_gradient [label="k' and Rs need improvement"]; evaluate_initial -> troubleshoot [label="Poor Peak Shape (Tailing > 1.5)"]; evaluate_initial -> final_method [label="Acceptable Results"]; optimize_gradient -> evaluate_initial; troubleshoot -> optimize_ph [label="Tailing persists"]; optimize_ph -> evaluate_initial; optimize_ph -> optimize_organic [label="Selectivity still an issue"]; optimize_organic -> evaluate_initial; }

Figure 1. Workflow for Mobile Phase Optimization.

Protocol 1: Initial Screening Conditions
  • Column Selection: A high-quality C18 column is a robust starting point. A typical dimension would be 4.6 mm x 150 mm with 5 µm particles. For higher throughput, a shorter column with smaller particles can be used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Initial Gradient: A generic scouting gradient is effective for determining the approximate elution conditions.

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibrate at 5% B

  • Flow Rate: Start with a flow rate appropriate for the column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Column Temperature: Maintain a constant temperature, typically between 25-40 °C, to ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 220 nm or MS/MS in negative ion mode.[13]

Protocol 2: Systematic Optimization

Based on the results from the initial screening run, systematically adjust the mobile phase parameters to achieve the desired chromatographic performance.

Step 1: Gradient Optimization

  • If the peak of interest elutes too early or too late, adjust the initial and final percentages of the organic modifier.

  • To improve the resolution between Travoprost-d4 and any closely eluting impurities, decrease the gradient slope in the region where these peaks elute.

Step 2: pH and Additive Optimization

  • If peak tailing is observed, it may be due to secondary interactions with residual silanols on the stationary phase.[3] Lowering the pH further can help suppress the ionization of these silanols.

  • Prepare mobile phases with different acidic modifiers (e.g., 0.05% TFA) or adjust the pH of a buffered mobile phase (e.g., phosphate buffer at pH 2.5 and 3.0) and compare the peak shape.[12]

Step 3: Organic Modifier Evaluation

  • If co-elution or poor resolution persists, evaluate methanol as the organic modifier.

  • Repeat the screening gradient with methanol replacing acetonitrile. The elution order and selectivity may change, potentially providing the desired separation.

Data Presentation and Interpretation

The following table illustrates hypothetical results from the optimization process, demonstrating the impact of mobile phase composition on key chromatographic parameters.

Mobile Phase Composition Retention Time (min) Tailing Factor Resolution (Rs) Observations
0.1% FA in ACN/Water Gradient8.51.81.2Significant peak tailing, poor resolution from a known impurity.
0.05% TFA in ACN/Water Gradient8.21.31.8Improved peak shape and resolution.
20mM Phosphate Buffer pH 2.5 in ACN/Water Gradient8.91.12.1Excellent peak symmetry and baseline resolution.
0.1% FA in MeOH/Water Gradient9.81.41.5Different selectivity observed, potential for resolving other impurities.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanols; mobile phase pH too high.Decrease mobile phase pH; use a highly deactivated (end-capped) column.[3]
Poor Resolution Inadequate selectivity or efficiency.Optimize gradient slope; change organic modifier (ACN to MeOH or vice versa); use a longer column or one with smaller particles.
Low Sensitivity (LC-MS) Ion suppression from mobile phase additives.Use formic acid instead of TFA; use volatile buffers like ammonium formate; keep additive concentration low (e.g., 0.1%).[9]
Retention Time Drift Inadequate column equilibration; changes in mobile phase composition or temperature.Ensure sufficient re-equilibration time between injections; use a column oven; prepare fresh mobile phase daily.

Conclusion

The successful elution of Travoprost-d4 with optimal peak shape and resolution is readily achievable through a systematic approach to mobile phase optimization. By understanding the fundamental principles of reversed-phase chromatography and the influence of mobile phase pH, organic modifier, and additives, researchers can develop robust and reliable analytical methods. The protocols and troubleshooting guide presented herein provide a comprehensive framework for achieving high-quality chromatographic data for Travoprost-d4 and related prostaglandin analogs.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Persee General. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Rocasalbas, G., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Retrieved from [Link]

  • Chromatography Online. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Kwiecień, A., et al. (2024, April 8). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Chromatographica. Retrieved from [Link]

  • Papadia, P., et al. (2016, February 6). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Retrieved from [Link]

  • McCue, B. A., et al. (2002, April 15). Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297352A - Method of analyzing travoprost content and related compounds.
  • Seal, C., et al. (2025, March 24). Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Travoprost. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects on Travoprost-d4 Signal in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of Travoprost-d4. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and reduce matrix effects that can compromise the accuracy and sensitivity of your analytical data. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the complexities of bioanalysis.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding matrix effects in the context of Travoprost-d4 analysis.

Q1: What are matrix effects and why are they a concern for Travoprost-d4 analysis?

A: The "matrix" refers to all the components in a sample other than the analyte of interest, which in bioanalysis includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Travoprost-d4 in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2][3] This is a significant concern because it can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[3][4]

Q2: How does a deuterated internal standard like Travoprost-d4 help with matrix effects?

A: A deuterated internal standard (IS) like Travoprost-d4 is chemically and physically almost identical to the analyte (Travoprost). This means it will behave similarly during sample preparation and chromatographic separation.[5] Ideally, the deuterated IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte signal to the IS signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]

Q3: What are the most common sources of matrix effects in plasma or serum samples for prostaglandin analysis?

A: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[4] These molecules are abundant in cell membranes and can co-extract with analytes of interest.[4] Other sources include salts, proteins, and metabolites that may co-elute with Travoprost-d4.[1]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to identifying and mitigating matrix effects in your Travoprost-d4 LC-MS analysis.

Problem 1: I am observing significant ion suppression for my Travoprost-d4 signal. How can I confirm the cause?

A: The first step is to systematically evaluate the extent and timing of the ion suppression. A post-column infusion experiment is a classic and effective method for this.

Experimental Protocol: Post-Column Infusion Analysis
  • Prepare a standard solution of Travoprost-d4 at a concentration that gives a stable and moderate signal.

  • Set up your LC-MS system with your analytical column.

  • Infuse the Travoprost-d4 standard solution post-column into the mobile phase flow using a T-fitting just before the mass spectrometer's ion source. This will generate a constant signal for Travoprost-d4.

  • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or IS) onto the column.

  • Monitor the Travoprost-d4 signal. A dip in the baseline signal indicates ion suppression at that retention time.

The following diagram illustrates the workflow for a post-column infusion experiment.

G cluster_0 LC System cluster_1 Infusion Setup cluster_2 MS System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column T_fitting Column->T_fitting Syringe_Pump Syringe Pump with Travoprost-d4 Standard Syringe_Pump->T_fitting Constant Infusion Mass_Analyzer Mass Analyzer Ion_Source Ion Source T_fitting->Ion_Source Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Caption: Post-column infusion experimental setup.

By comparing the retention time of your Travoprost-d4 with the regions of ion suppression identified in this experiment, you can determine if co-eluting matrix components are the cause of the signal suppression.

Problem 2: My post-column infusion experiment confirms ion suppression at the retention time of Travoprost-d4. How can I reduce these matrix effects?

A: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering components before they enter the LC-MS system.[1] For prostaglandin analysis from biological fluids, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common and effective techniques.

Option 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[6] For an acidic molecule like Travoprost free acid, pH adjustment is crucial.

  • Sample Pre-treatment: To 1 mL of plasma, add your Travoprost-d4 internal standard. Acidify the sample to a pH of approximately 3-4 with formic acid. This will ensure Travoprost and its deuterated analog are in their protonated, less polar form.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase.

Option 2: Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away.[7] For prostaglandins, reversed-phase (e.g., C18) or mixed-mode cation exchange SPE cartridges are often effective.[7][8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (acidified as in the LLE protocol) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Travoprost-d4 and Travoprost with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.

Problem 3: I suspect phospholipids are the main cause of my matrix effects. How can I specifically remove them?

A: Phospholipids are a common culprit for ion suppression in bioanalysis.[4] There are specialized SPE cartridges and plates designed for phospholipid removal. These often use a combination of reversed-phase and/or ion-exchange mechanisms, or specific phospholipid-retaining sorbents.

Experimental Protocol: Phospholipid Removal SPE
  • Protein Precipitation: In a microcentrifuge tube, add 3 parts of acetonitrile to 1 part of plasma containing Travoprost-d4. Vortex to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal SPE cartridge or well plate.

  • Elution: The eluate, now depleted of phospholipids, can be collected and directly injected or evaporated and reconstituted for analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected outcomes of different sample preparation methods on matrix effects and analyte recovery for Travoprost-d4.

Sample Preparation MethodMatrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighModerate
Phospholipid Removal SPE Very HighHighHigh

This decision tree can help guide your troubleshooting approach:

G start Significant Ion Suppression Observed for Travoprost-d4 confirm Confirm with Post-Column Infusion Experiment start->confirm cause Ion Suppression Confirmed at Analyte Retention Time? confirm->cause yes Yes cause->yes no No cause->no improve_sp Improve Sample Preparation yes->improve_sp optimize_chrom Optimize Chromatography to Separate from Suppression Zone no->optimize_chrom phospholipid Suspect Phospholipids? (Common in Plasma) improve_sp->phospholipid lle Implement LLE Protocol evaluate Evaluate Matrix Effect Reduction and Recovery lle->evaluate spe Implement SPE Protocol spe->evaluate yes2 Yes phospholipid->yes2 no2 No phospholipid->no2 plr_spe Use Phospholipid Removal SPE yes2->plr_spe no2->lle no2->spe plr_spe->evaluate

Sources

Chromatography Center of Excellence: Travoprost-d4 Technical Support

[1]

Subject: Minimizing Deuterium Isotope Effects in Travoprost-d4 LC-MS/MS Assays Ticket ID: TRV-D4-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Ticket"

You are likely here because your Travoprost analyte and its internal standard (Travoprost-d4) are not co-eluting perfectly.[1] In high-sensitivity LC-MS/MS, even a slight retention time shift (

1

If Travoprost-d4 elutes earlier than Travoprost (a common phenomenon known as the Deuterium Isotope Effect ), it may experience a different matrix environment at the moment of ionization. This decoupling renders the IS ineffective at compensating for ion suppression, leading to quantitative bias.

This guide provides the diagnostic logic, mechanistic understanding, and validated protocols to force co-elution while maintaining separation from critical impurities like the 15-epimer.

Module 1: Diagnostic Logic

Before modifying your method, confirm the issue using this decision matrix.

DiagnosticFlowStartStart: Observed Retention Shift (ΔtR)CheckRsCalculate Resolution (Rs)between Travoprost & d4Start->CheckRsDecision1Is Rs > 0.1?CheckRs->Decision1IssueConfirmedISSUE CONFIRMED:Isotope Effect ActiveDecision1->IssueConfirmedYesNoIssueNo Action Needed:Co-elution SufficientDecision1->NoIssueNoAnalyzeSolventCheck Organic ModifierIssueConfirmed->AnalyzeSolventAnalyzeTempCheck Column TempIssueConfirmed->AnalyzeTempSolventActionAction: Switch ACN to MeOH(Protic solvents mask effect)AnalyzeSolvent->SolventActionTempActionAction: Increase Temp(+5°C increments)AnalyzeTemp->TempAction

Caption: Diagnostic workflow for identifying and mitigating deuterium isotope separation in RPLC.

Module 2: The Knowledge Base (Mechanisms)

To fix the problem, you must understand the physics driving it.

1. Why does Travoprost-d4 elute earlier?

In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobicity.[1] The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[1] This results in a smaller molar volume and slightly lower polarizability for the deuterated molecule.[1]

  • Result: Travoprost-d4 is slightly less lipophilic than Travoprost.[1]

  • Observation: The d4-analog partitions less strongly into the C18 stationary phase and elutes earlier (Inverse Isotope Effect).[2]

2. The Solvent Effect (ACN vs. MeOH)

This is the most critical variable.

  • Acetonitrile (ACN): A polar aprotic solvent.[3][4][5] It does not form hydrogen bonds with the analyte.[1][5] In ACN, the separation is driven almost purely by hydrophobic differences. Because ACN forms a distinct "layer" on the C18 surface, it accentuates the subtle lipophilicity difference between H and D isotopes.

  • Methanol (MeOH): A polar protic solvent.[3][4][5] It can hydrogen bond with the hydroxyl groups on the Travoprost molecule.[1] These specific interactions often "mask" the small hydrophobic differences caused by deuteration, forcing the two compounds to behave more similarly.

Module 3: Troubleshooting Guides (Q&A)
Q1: I am using Acetonitrile/Water gradients and see a 0.15 min shift. How do I fix this without changing my column?

Answer: Switch your organic modifier to Methanol. Research consistently demonstrates that Methanol reduces the separation factor (

  • Why: Methanol's hydrogen bonding capability engages the hydroxyl groups on the prostaglandin cyclopentane ring and side chains, dominating the retention mechanism and minimizing the impact of the C-D/C-H hydrophobic difference.

  • Trade-off: Methanol has higher viscosity (higher backpressure) and different selectivity.[1][3] You may need to adjust your gradient slope to maintain separation from impurities.[1]

Q2: I cannot switch to Methanol due to selectivity issues with impurities. What else can I do?

Answer: Increase your column temperature.

  • Mechanism: The deuterium isotope effect is enthalpy-driven.[1] At higher temperatures, the difference in free energy of adsorption (

    
    ) between the H and D forms decreases.
    
  • Protocol: Increase column temperature in 5°C increments (e.g., from 40°C to 50°C or 60°C), provided your column stability allows it. This usually merges the peaks.[1]

Q3: Does the gradient slope affect the isotope separation?

Answer: Yes.[1] Steeper gradients can compress peaks and artificially reduce the observed retention time difference, but they do not remove the underlying selectivity difference.

  • Warning: While a steep gradient might make them look co-eluted, ensure you aren't just masking a separation that still causes ion suppression issues. Verify by checking the peak apex alignment of the MRM traces.

Module 4: Validated Optimization Protocol

Use this step-by-step protocol to minimize

Phase A: Solvent Screening (The "Gold Standard" Fix)
  • Preparation: Prepare mobile phases A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Methanol ).[1]

  • Run: Inject a neat standard mixture of Travoprost and Travoprost-d4 (1:1 ratio).[1]

  • Compare: Calculate resolution (

    
    ) and Peak Width at Half Height (
    
    
    ).
    • Target:

      
       (Effective Co-elution).[1]
      
  • Verification: If Methanol causes peak broadening (common with prostaglandins), add 2-5 mM Ammonium Acetate to sharpen the peaks.

Phase B: Temperature Titration

If Solvent Screening fails or is impossible:

  • Set Point 1: 40°C (Baseline).

  • Set Point 2: 50°C.

  • Set Point 3: 60°C.

  • Analysis: Plot

    
     vs. Temperature. Select the lowest temperature that achieves co-elution to maximize column life.[1]
    
Data Summary: Impact of Variables on Isotope Separation
VariableCondition A (High Separation Risk)Condition B (Co-elution Favored)Mechanism
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) Protic solvation masks hydrophobic differences.[1]
Temperature Low (< 30°C)High (> 50°C) Thermodynamics; reduces

.
Stationary Phase C18 (High Carbon Load)Phenyl-Hexyl / C8 Alternative interactions (Pi-Pi) override hydrophobicity.[1]
Module 5: Method Development Workflow

The following diagram outlines the complete lifecycle for developing a Travoprost method that balances Isotope Co-elution with Impurity Separation.

MethodDevInputInput:Travoprost + d4 ISStep1Step 1: Solvent Selection(Prioritize MeOH)Input->Step1Step2Step 2: Check Co-elution(Is ΔtR ~ 0?)Step1->Step2Step3Step 3: Check Impurity Sep(15-epimer)Step2->Step3YesOptimizeTempOptimize Temp(Increase T)Step2->OptimizeTempNoOptimizeGradOptimize Gradient(Shallow Slope)Step3->OptimizeGradNoFinalMethodValidated Method:Co-elution + Impurity SepStep3->FinalMethodYesOptimizeTemp->Step2OptimizeGrad->Step3

Caption: Method development workflow for Travoprost-d4 assays.

References
  • Analytical Chemistry. (2025).[1][3][6][7][8][9][10][11] Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Link

  • Journal of Chromatography A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Link

  • MDPI. (2016).[1] High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Link

  • Benchchem. (2025).[1][8] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Link

  • Waters Corporation. (2025).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Link

Technical Support Center: High-Sensitivity Travoprost-d4 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Portal. Topic: Optimization of Detection Limits for Travoprost-d4 (Internal Standard) and Travoprost/Travoprost Free Acid. User Level: Advanced (GLP/GCP Bioanalysis).

Introduction: The Sensitivity Paradox

Travoprost is a synthetic prostaglandin F2


 analogue.[1] In bioanalytical contexts, researchers often face a "sensitivity paradox": while the theoretical ionization of prostaglandins is adequate, the practical Lower Limit of Quantification (LLOQ) is frequently compromised by three factors: rapid adsorption , ionization competition , and ester hydrolysis .

When you report issues with "Travoprost-d4 detection," you are likely observing instability in your Internal Standard (IS) response, which directly degrades your signal-to-noise (S/N) ratio and linearity for the analyte. This guide synthesizes field-proven methodologies to stabilize your IS and lower your detection limits, potentially by 2–10 fold.

Module 1: Sample Preparation & Adsorption (The "Input" Problem)

Q: My Travoprost-d4 area counts are inconsistent and drop over time in the autosampler. Is the compound degrading?

Diagnosis: While Travoprost (ester) is susceptible to hydrolysis, the immediate loss of signal is most likely due to non-specific adsorption to container surfaces, not chemical degradation. Prostaglandins are highly lipophilic (


) and adhere aggressively to polypropylene (PP) and polystyrene.

The Fix: Surface Passivation & Solvent Shielding

  • Switch Materials: Immediately stop using standard PP tubes for low-concentration stock solutions (<100 ng/mL). Use silanized glass or low-binding polypropylene plates.

  • The "Solvent Shield": Never prepare neat aqueous standards. Ensure your final extract and injection solvent contain at least 20–30% organic solvent (Acetonitrile or Methanol) to keep the prostaglandin in solution and off the walls.

  • Temperature Control: Maintain autosampler temperature at 4°C. This slows both adsorption kinetics and enzymatic hydrolysis of the ester to the free acid.

Protocol: Optimized Liquid-Liquid Extraction (LLE) Note: LLE is often cleaner than SPE for prostaglandins, reducing matrix suppression.

  • Aliquot: 200

    
    L Plasma/Aqueous Humor.
    
  • Acidify: Add 20

    
    L 0.1 M Formic Acid (pH 
    
    
    
    3.5 to suppress ionization and drive organic partitioning).
  • IS Addition: Add Travoprost-d4 (in 50% MeOH).

  • Extract: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).

  • Agitate: Vortex 10 min; Centrifuge 10 min @ 4000g.

  • Evaporate: Transfer supernatant to silanized glass; evaporate under

    
     @ 35°C.
    
  • Reconstitute: 100

    
    L of 30% Acetonitrile in water (prevents adsorption).
    
Visualization: Adsorption & Extraction Workflow

SamplePrep Start Biological Sample (Plasma/Aq. Humor) Acidify Acidification (pH 3.5) Start->Acidify Stabilize Ester Extract Extraction Solvent (MTBE or EtAc:Hex) Acidify->Extract + Travoprost-d4 PhaseSep Phase Separation Extract->PhaseSep Organic Organic Layer (Analyte + IS) PhaseSep->Organic Lipophilic Partition Aqueous Aqueous Layer (Salts/Proteins) PhaseSep->Aqueous Discard Dry Evaporation (N2 @ 35°C) Organic->Dry Recon Reconstitution (30% ACN in Silanized Glass) Dry->Recon Critical: Avoid 100% Water

Figure 1: Optimized extraction workflow emphasizing pH control and solvent composition to minimize adsorption losses.

Module 2: Ionization & Mobile Phase Chemistry (The "Signal" Problem)

Q: I am using Formic Acid in negative mode, but sensitivity is poor. How can I boost the signal?

Diagnosis: You are likely analyzing Travoprost Free Acid (the active metabolite) in negative electrospray ionization (


). While Formic Acid is standard, it suppresses negative ion formation.

The Fix: The Ammonium Fluoride Boost Switching your aqueous mobile phase modifier from Formic Acid/Acetate to Ammonium Fluoride (


)  can yield a 2–10 fold increase  in sensitivity for prostaglandins in negative mode. 

facilitates deprotonation more effectively than acetate in the gas phase.

Comparative Mobile Phase Configs:

ParameterStandard (Good)High-Sensitivity (Best) Reason
Target Analyte Travoprost Free AcidTravoprost Free AcidAcidic moiety ionizes in Neg Mode.
Polarity Negative (

)
Negative (

)

is the primary ion.
Mobile Phase A 0.1% Formic Acid0.2 mM Ammonium Fluoride

enhances ionization efficiency [1].
Mobile Phase B AcetonitrileAcetonitrileMethanol can cause higher backpressure.
Column C18Biphenyl or PFPBiphenyl offers better selectivity for isomeric prostaglandins.

Warning: If you are analyzing the Travoprost Ester (Prodrug), you must use Positive Mode (


) . The ester cannot deprotonate easily. For the ester, use Ammonium Acetate  to form the ammoniated adduct 

, which is often more stable than the sodiated adduct

.

Module 3: Mass Spectrometry & Crosstalk (The "Accuracy" Problem)

Q: I see a signal for Travoprost-d4 in my blank samples. Is my standard contaminated?

Diagnosis: This is likely Isotopic Crosstalk (spectral overlap) or insufficient chromatographic resolution. If your Travoprost concentration is high (ULOQ), the M+4 isotope of the natural analyte might contribute to the d4 channel. Conversely, if the d4 standard is impure, it contributes to the analyte channel.

The Fix: MRM Tuning & Resolution

  • Check Transitions: Ensure you are monitoring the specific transitions that minimize overlap.

  • Chromatographic Separation: Prostaglandin isomers (e.g., latanoprost, bimatoprost) often co-elute. Use a Biphenyl column to separate them.

Recommended MRM Transitions:

CompoundPrecursor (

)
Product (

)
PolarityType
Travoprost Acid 457.2161.1NegativeQuant
Travoprost Acid-d4 461.2161.1NegativeIS
Travoprost (Ester) 518.3 (

)
273.2PositiveQuant
Travoprost-d4 (Ester) 522.3 (

)
273.2PositiveIS

Note: The product ion 161 (trifluoromethylphenolate) is highly specific to Travoprost and its metabolites.

Visualization: Ionization Decision Tree

Ionization Analyte Target Analyte? Acid Travoprost Free Acid (Metabolite) Analyte->Acid Ester Travoprost (Prodrug Ester) Analyte->Ester NegMode Negative Mode (ESI-) [M-H]- Acid->NegMode Acidic Proton PosMode Positive Mode (ESI+) [M+NH4]+ Ester->PosMode No Acidic Proton AdditiveNeg Modifier: 0.2mM Ammonium Fluoride NegMode->AdditiveNeg Enhances Deprotonation AdditivePos Modifier: 5mM Ammonium Acetate PosMode->AdditivePos Promotes Adducts Result Max Sensitivity AdditiveNeg->Result AdditivePos->Result

Figure 2: Decision logic for ionization polarity and mobile phase additives based on the specific Travoprost form.

References

  • Sensitivity Enhancement with Ammonium Fluoride: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Source: National Institutes of Health (NIH) / PubMed. [Link]

  • Travoprost Quantification & Metabolism: Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS. Source: Journal of Chromatography B (via PubMed). [Link]

  • Adsorption Issues in Bioanalysis: Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Source: European Journal of Pharmaceutical Sciences (via PubMed). [Link]

  • Prostaglandin LC-MS/MS Methodologies: High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost. Source: MDPI / ResearchGate. [Link][2][3]

Sources

Navigating the Challenges of Travoprost-d4 Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Travoprost-d4. This guide is designed to provide you with in-depth, practical solutions to the common challenge of maintaining the stability of Travoprost-d4 in aqueous solutions. As a deuterated analog of Travoprost, a potent prostaglandin F2α analog, its stability is paramount for obtaining accurate and reproducible experimental results. This resource, structured in a question-and-answer format, directly addresses the specific issues you may encounter and provides expert insights into the underlying causes and effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is Travoprost-d4, and why is its stability in aqueous solutions a concern?

Travoprost-d4 is a synthetic analog of prostaglandin F2α, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. Like its non-deuterated counterpart, Travoprost, it is an isopropyl ester prodrug.[1][2] This ester linkage is the primary site of instability in aqueous environments. The molecule is susceptible to hydrolysis, where water molecules break the ester bond, converting the prodrug into its biologically active free acid form, Travoprost-d4 acid.[2][3][4] This conversion, while necessary for its therapeutic effect in vivo, can lead to inaccurate quantification and a misunderstanding of the compound's behavior in vitro if not properly controlled.

Q2: What are the primary signs of Travoprost-d4 degradation in my experiments?

The most common indicator of Travoprost-d4 degradation is a decrease in its concentration over time, which can be observed through analytical techniques like liquid chromatography-mass spectrometry (LC-MS). You might also see a corresponding increase in the peak associated with Travoprost-d4 acid.[5] Other potential signs of degradation can include changes in the physical appearance of the solution, such as cloudiness or precipitation, although these are less common at typical research concentrations.[6]

Q3: What is the optimal pH for storing aqueous solutions of Travoprost-d4?

Prostaglandin F2α analogs that are isopropyl esters, like Travoprost, generally exhibit maximum stability in a slightly acidic to neutral pH range. For instance, commercial formulations of Travoprost have a pH of approximately 6.0.[4] Studies on similar prostaglandin analogs like latanoprost indicate maximum stability between pH 5.5 and 6.7.[7] Therefore, maintaining your aqueous solutions of Travoprost-d4 within a pH range of 5.5 to 6.5 is recommended to minimize hydrolytic degradation.

Q4: How does temperature affect the stability of Travoprost-d4 solutions?

Temperature is a critical factor influencing the rate of hydrolysis. Increased temperatures accelerate the degradation of Travoprost.[7][8] It is strongly recommended to store stock solutions and working solutions at refrigerated conditions (2-8°C) to slow down this process. For long-term storage, keeping aliquots frozen at -20°C or below is advisable.[9][10] However, it's important to avoid repeated freeze-thaw cycles, as this can also impact stability.[9]

Troubleshooting Guides

Issue 1: Unexpectedly Low Potency or Inconsistent Results

You've prepared your Travoprost-d4 standards or dosing solutions, but your analytical results show lower than expected concentrations, or you're observing significant variability between experiments.

Root Cause Analysis: This issue is almost certainly due to the hydrolytic degradation of the Travoprost-d4 ester to its free acid form. The rate of this hydrolysis is influenced by pH, temperature, and the presence of certain enzymes if working with biological matrices.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent Travoprost-d4 results.

Detailed Protocol for Preparing Stabilized Aqueous Solutions:

  • Solvent Selection: While Travoprost is practically insoluble in water, it is soluble in organic solvents like ethanol and methanol.[4][11] Prepare a concentrated stock solution in an appropriate organic solvent.

  • Buffer Preparation: Prepare an aqueous buffer solution with a pH between 5.5 and 6.5. A phosphate or citrate buffer is suitable.

  • Dilution: To prepare your working solution, dilute the organic stock solution into the chilled aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experimental system.

  • Storage: Immediately store the prepared aqueous solution at 2-8°C if it will be used within a few days. For longer-term storage, dispense into single-use aliquots and freeze at -20°C or below.

Issue 2: Optimizing Formulation for Enhanced Stability

For researchers in drug development, creating a stable aqueous formulation of a prostaglandin analog is a primary objective.

Key Considerations for Formulation Development:

ComponentFunctionRecommended Concentration/TypeRationale
Buffering Agent Maintain optimal pHPhosphate or Citrate Buffer (pH 5.5-6.5)Minimizes pH-dependent hydrolysis.
Solubilizing Agent Improve aqueous solubilityPolyoxyl 40 hydrogenated castor oil, Polysorbate 80Travoprost is poorly soluble in water; these excipients create micelles that encapsulate the drug.[4][7]
Tonicity Agent Adjust osmolality for biological compatibilityMannitol, GlycerolEnsures the formulation is isotonic with physiological fluids.[4][7]
Chelating Agent Sequester metal ionsEdetate disodium (EDTA)Metal ions can catalyze oxidative degradation.[4]
Preservative Prevent microbial growth in multi-dose containersBenzalkonium chloride, Polyquaternium-1Essential for maintaining sterility.[4][10]

Forced Degradation Studies to Predict Stability:

To proactively assess the stability of your formulation, conducting forced degradation studies is crucial. This involves subjecting the Travoprost-d4 solution to harsh conditions to accelerate degradation and identify potential pathways.

Degradation Pathways of Prostaglandin F2α Analogs:

G Travoprost_d4 Travoprost-d4 (Isopropyl Ester) Free_Acid Travoprost-d4 Acid (Active Form) Travoprost_d4->Free_Acid Hydrolysis (pH, Temp, Esterases) Oxidative_Deg Oxidative Degradation Products Travoprost_d4->Oxidative_Deg Oxidation (Light, Oxygen, Metal Ions) Epimers 15-epi Diastereomer Travoprost_d4->Epimers Epimerization

Sources

correcting ion suppression in Travoprost-d4 bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Travoprost Paradox"

The Core Challenge: Travoprost is an isopropyl ester prodrug that rapidly hydrolyzes in biological matrices to Travoprost Free Acid (TFA) . In LC-MS/MS bioanalysis, you are likely quantifying TFA using Travoprost-d4 (or TFA-d4) as the Internal Standard (IS).

The Symptom: Users frequently report "ion suppression" when the Travoprost-d4 IS response drops significantly in patient samples compared to standards, or exhibits high variability (%CV >15%).

The Root Cause: While Travoprost-d4 is a stable isotope-labeled (SIL) IS designed to track the analyte, it cannot compensate for severe ion suppression (absolute matrix effect) that pushes the signal below the limit of detection, nor can it fix relative matrix effects where suppression varies between individual patient samples. The primary culprits are endogenous phospholipids (PLs) co-eluting with the analyte in Negative Electrospray Ionization (ESI-) mode.

Diagnostic Module: Confirming Ion Suppression

Do not guess. Validate the suppression using the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion (PCI)

This experiment maps the "suppression zones" of your chromatographic run.

  • Setup: Connect a syringe pump containing a neat solution of Travoprost-d4 (100 ng/mL) to the LC effluent via a T-piece before the MS source.

  • Flow: Infuse the IS at 10 µL/min while running your standard LC gradient (without injecting a sample first to establish a baseline).

  • Injection: Inject a blank extracted plasma sample (processed via your current method).

  • Observation: Monitor the baseline of the specific MRM transition for Travoprost-d4.

    • Flat Baseline: Clean extract.[1][2][3]

    • Negative Dip: Ion Suppression (Matrix components competing for charge).

    • Positive Peak: Ion Enhancement.[4][5]

Visualization: PCI Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Gradient Flow (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Travoprost-d4) Syringe->Tee MS MS/MS Source (ESI Negative) Tee->MS Data Chromatogram (Observe Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup to visualize matrix effects.

Remediation Module: Sample Preparation

The most effective way to eliminate ion suppression is to remove the source: Phospholipids.

The Problem with Protein Precipitation (PPT): PPT (e.g., adding Acetonitrile) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids often elute late in the run or co-elute with hydrophobic analytes like prostaglandins.

The Solution: Liquid-Liquid Extraction (LLE) Prostaglandins are acidic lipids. By acidifying the matrix, we drive them into a non-ionized state, allowing extraction into non-polar solvents, while leaving zwitterionic phospholipids behind.

Comparative Analysis: Sample Prep Methods
FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
PL Removal Poor (<10% removed)Moderate to High (depends on sorbent)Excellent (>95% removed)
Recovery High (but dirty)VariableHigh (for Prostaglandins)
Cost LowHighLow
Recommendation AVOID for TravoprostGood (Use MAX or HLB)PREFERRED
Optimized LLE Protocol for Travoprost/TFA

Reference Standard: Validated for human plasma.

  • Aliquot: 200 µL Plasma.

  • IS Spike: Add 20 µL Travoprost-d4 working solution.

  • Acidification: Add 200 µL 1% Formic Acid . (Critical: Lowers pH < 3 to protonate the carboxylic acid of TFA).

  • Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).

    • Why MTBE? It forms a clear upper organic layer and extracts prostaglandins efficiently while rejecting phospholipids.

  • Agitation: Vortex 5 min; Centrifuge 10 min @ 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

  • Dry: Evaporate under Nitrogen @ 40°C.

  • Reconstitute: 100 µL Mobile Phase (e.g., 50:50 Water:ACN).

Troubleshooting Workflow: Decision Tree

Use this logic flow to identify if the issue is suppression, stability, or chromatography.

Troubleshooting_Tree Start Issue: Low/Variable Travoprost-d4 Response Check_PCI Perform Post-Column Infusion (PCI) Start->Check_PCI Result_PCI Is there a dip at Travoprost RT? Check_PCI->Result_PCI Yes_Suppression Confirmed: Ion Suppression Result_PCI->Yes_Suppression Yes No_Suppression No Suppression Observed Result_PCI->No_Suppression No Action_Prep Switch Sample Prep PPT -> LLE Yes_Suppression->Action_Prep Action_Chrom Adjust Gradient (Move PLs away) Yes_Suppression->Action_Chrom Check_Stability Check Stability: Is TFA degrading? No_Suppression->Check_Stability Action_Temp Keep samples on ice Use acidified collection Check_Stability->Action_Temp

Figure 2: Logical decision tree for diagnosing IS variability.

Frequently Asked Questions (FAQs)

Q1: I am analyzing Travoprost (parent), but I see a massive peak for the Free Acid (TFA). Is this suppression? A: No, this is likely hydrolysis , not suppression. Travoprost contains an isopropyl ester group that is rapidly cleaved by plasma esterases. If you intend to measure the parent, you must use blood collection tubes containing esterase inhibitors (e.g., Pefabloc) and process strictly on ice. Without this, the parent converts to TFA, reducing the parent signal and artificially increasing the acid signal.

Q2: Why does my Travoprost-d4 signal drop over the course of a long run (e.g., 100 injections)? A: This is "Matrix Build-up." Phospholipids that do not elute during the gradient of Sample 1 will elute during Sample 3 or 4. Over time, they accumulate on the column.[6]

  • Fix: Add a "Sawtooth" wash step at the end of your gradient. Ramp to 95-100% Organic (Acetonitrile/Methanol) and hold for at least 2 column volumes before re-equilibrating.

Q3: Can I use Ammonium Fluoride (NH4F) in the mobile phase? A: Yes. For Negative ESI , 0.5 mM to 1 mM Ammonium Fluoride often provides better ionization for prostaglandins compared to Ammonium Acetate/Formic Acid. It enhances the deprotonation [M-H]- signal. However, ensure your column (and LC system) is compatible with fluoride (avoid glass frits if pH is low, though NH4F is usually pH ~6).

Q4: My IS recovery is consistent, but my analyte accuracy is failing at LLOQ. Is this suppression? A: It is likely Absolute Matrix Effect . Even if the IS tracks the analyte (Relative Matrix Effect is controlled), if the raw signal is suppressed by 80%, you lose the signal-to-noise ratio required for LLOQ. You must clean up the sample (LLE) to restore raw sensitivity.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429. (Focus on Phospholipid Interference). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Travoprost-d4

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Travoprost-d4 is a deuterated analog of Travoprost, a synthetic prostaglandin F2α analog. While primarily used as an internal standard for LC-MS/MS quantification, it retains the potent biological activity of its parent compound.

The Core Risk: Prostaglandins are potent bioactive lipids. Even in the microgram quantities typical of internal standards, Travoprost-d4 presents a Reproductive Toxicity (Category 1B) hazard. It is transdermal (absorbs through skin) and can induce smooth muscle contraction.

Operational Mandate:

  • Zero-Sewer Policy: Under no circumstances shall Travoprost-d4 or its solutions be discharged into sink drains or municipal water systems.

  • Solvent-Aware Disposal: This compound is frequently supplied in Methyl Acetate or Ethanol . Disposal protocols must address both the flammability of the solvent and the bioactivity of the solute.

  • Chain of Custody: Treat all waste containing this analyte as Non-Creditable Hazardous Waste Pharmaceutical (under EPA 40 CFR Part 266 Subpart P logic).

Part 2: Hazard Profile & Technical Justification

To ensure compliance and safety, operators must understand the causality behind these protocols. We do not segregate this waste arbitrarily; we do so because of its specific toxicological profile.

Table 1: Physicochemical and Hazard Data
ParameterSpecificationOperational Implication
Compound Travoprost-d4Deuterated standards mimic parent toxicity 1:1.
GHS Classification Repr. 1B (H360) , Eye Irrit. 2 (H319)CRITICAL: May damage fertility or the unborn child.[1]
Typical Solvent Methyl AcetateFlash Point: -10°C (Highly Flammable).
Bioactivity Prostaglandin F AgonistPotent smooth muscle constrictor; absorbable via skin.
RCRA Status Characteristic Waste (Ignitable) + ToxicMust be incinerated; do not landfill.
The "Why" Behind the Protocol
  • Lipophilicity: Travoprost is an isopropyl ester prodrug designed to penetrate the cornea. This same property allows it to penetrate nitrile gloves if contact is prolonged. Double gloving is required.

  • Environmental Persistence: Prostaglandins can disrupt endocrine systems in aquatic life. This necessitates the "Zero-Sewer" policy.

Part 3: Step-by-Step Disposal Workflow

This protocol applies to expired standards, autosampler vials, and contaminated PPE.

Phase 1: Waste Segregation & Containment

Do not mix Travoprost-d4 waste with general "Non-Halogenated Organic" waste streams unless that stream is already designated for high-potency incineration.

  • Liquids (Stock Solutions/Leftover Aliquots):

    • Transfer liquid waste into a dedicated High-Potency/Cytotoxic Waste Container (typically a small, wide-mouth jar compatible with solvents).

    • Note: If the total volume is <5 mL (common for internal standards), the entire vial should be capped and placed into the solid waste stream (see below) to minimize exposure risk during transfer.

  • Solids (Vials, Pipette Tips, Gloves):

    • Place all contaminated consumables into a hermetically sealed secondary container (e.g., a clear biohazard bag or a screw-top jar).

    • Sharp Objects: Autosampler vials must go into a rigid Sharps container labeled "Chemical Contaminated Sharps."

Phase 2: Deactivation (Spill Response Only)

Routine disposal does not require chemical deactivation. However, in the event of a spill:

  • Isolate: Evacuate the immediate area.

  • Absorb: Use a solvent-absorbent pad (e.g., polypropylene).

  • Clean: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water.

    • Mechanism:[1][2][3][4] The ester linkage in Travoprost is susceptible to hydrolysis under basic conditions (bleach), and the alkene groups are susceptible to oxidation, effectively reducing bioactivity [1].

Phase 3: Labeling & Storage
  • Labeling: The waste container must be labeled:

    DANGER: FLAMMABLE. CONTAINS PROSTAGLANDIN ANALOG (REPRODUCTIVE TOXIN). FOR INCINERATION ONLY.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling Travoprost-d4 waste streams.

TravoprostDisposal Start Travoprost-d4 Waste Generated TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid (Stock/Solvent) TypeCheck->Liquid Solution Solid Solid (Vials/Tips/PPE) TypeCheck->Solid Consumables Spill Spill / Release TypeCheck->Spill Accident VolCheck Volume > 5mL? Liquid->VolCheck SharpsCheck Is it Glass/Sharp? Solid->SharpsCheck Absorb Absorb (Polypropylene) + 10% Bleach Wipe Spill->Absorb BulkLiq Bulking: Pour into High-Potency Solvent Waste VolCheck->BulkLiq Yes VialDisp Cap Vial & Treat as Solid VolCheck->VialDisp No (Trace) Labeling LABEL: 'Flammable + Repro Toxin' BulkLiq->Labeling SoftBin Double-Bagged High-Potency Solid Waste VialDisp->SoftBin SharpsBin Chem-Contaminated Sharps Container SharpsCheck->SharpsBin Yes (Vials) SharpsCheck->SoftBin No (Gloves) SharpsBin->Labeling SoftBin->Labeling Absorb->SoftBin FinalDisp FINAL DISPOSAL: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for the segregation and disposal of Travoprost-d4, ensuring separation from general waste streams and routing toward incineration.

Part 5: Regulatory Compliance (US Context)

  • EPA 40 CFR Part 266 Subpart P: While research labs may technically operate under different generator statuses, adopting Subpart P standards is the industry best practice for bioactive compounds. This rule explicitly prohibits sewering hazardous waste pharmaceuticals [2].[5]

  • OSHA Hazard Communication (29 CFR 1910.1200): Personnel must be briefed on the reproductive hazards. The SDS must be accessible.[2]

  • DOT Shipping (if returning to vendor): Because of the Methyl Acetate solvent, waste shipments often fall under UN1231 (Methyl Acetate) or UN1993 (Flammable Liquid, n.o.s.) .

References

  • U.S. Environmental Protection Agency. (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6] Retrieved from [Link][4]

  • PubChem. (n.d.). Travoprost Compound Summary - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling Travoprost-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Travoprost-d4 is a deuterated analog of Travoprost, a synthetic prostaglandin F2α analogue. While primarily used as an analytical internal standard (IS), it possesses the same potent biological activity as the parent compound.

Crucial Warning: Travoprost is a Category 1B Reproductive Toxin and a potent FP receptor agonist . It is highly lipophilic (isopropyl ester moiety), allowing rapid dermal absorption. Exposure can induce smooth muscle contraction (uterine/bronchial).

  • Pregnant personnel or those attempting to conceive must NOT handle this material.

  • Treat the deuterated standard with the same containment rigor as the active pharmaceutical ingredient (API).

Hazard Identification & Risk Profile

The following data is synthesized from Safety Data Sheets (SDS) for Travoprost and general prostaglandin handling guidelines.

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Reproductive Toxicity 1B H360 May damage fertility or the unborn child.Prostaglandins are abortifacients; they induce luteolysis and uterine contraction.
Acute Toxicity (Dermal) High PotencyH312Harmful in contact with skin.The isopropyl ester group increases lipophilicity, facilitating rapid transdermal transport.
Eye Irritation 2AH319Causes serious eye irritation.[1][2]Direct agonist activity on ocular tissues; lowers intraocular pressure (IOP).
STOT - Single Exp. 3H335May cause respiratory irritation.[1][2]Inhalation of aerosols can trigger bronchoconstriction via smooth muscle FP receptors.

Personal Protective Equipment (PPE) Matrix

To ensure operational flexibility without compromising safety, PPE is tiered by the state of the material.

Tier 1: Handling Neat Material (Solid/Oil) or High-Conc. Stocks (>1 mg/mL)

Context: Weighing, primary stock preparation, opening original vials.

  • Respiratory: Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Note: If weighing outside a hood (not recommended), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.

  • Hand Protection: Double-Gloving is mandatory.

    • Inner Layer: Nitrile (4 mil / 0.10 mm) - Bright color (e.g., Orange) to act as a breach indicator.

    • Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5 mil / 0.12 mm).

    • Protocol: Change outer gloves immediately after weighing or if any splash occurs.

  • Body Protection: Tyvek® Lab Coat (impervious handling sleeves recommended) or back-closing gown.

  • Eye Protection: Chemical Safety Goggles (indirect venting). Standard safety glasses are insufficient due to vapor/aerosol risks.

Tier 2: Handling Dilute Solutions (<100 µg/mL)

Context: LC-MS/MS working standards, autosampler loading.

  • Respiratory: Standard Laboratory Ventilation (Handling in hood preferred but benchtop permissible if capped).

  • Hand Protection: Single Nitrile Gloves (minimum 4 mil).

  • Body Protection: Standard Laboratory Coat (buttoned).

  • Eye Protection: Safety Glasses with side shields.[3][4][5]

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and containment flows for Travoprost-d4.

TravoprostHandling cluster_storage Storage & Prep cluster_handling Primary Handling (Fume Hood) cluster_usage Analytical Use Start Start: Travoprost-d4 Vial Storage Storage: -20°C Freezer (Secondary Containment) Start->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Remove sealed Open Open Vial (Pressure Equalization) Equilibrate->Open Inside Hood StateCheck State: Oil or Solid? Open->StateCheck Weighing Static-Free Weighing (Use Anti-Static Gun) StateCheck->Weighing Solid Solubilization Dissolution (MeOH/AcCN) Create Primary Stock StateCheck->Solubilization Viscous Oil (Rinse Vial) Weighing->Solubilization Dilution Dilute to Working Conc. (<10 µg/mL) Solubilization->Dilution Waste Disposal: High-Temp Incineration Solubilization->Waste Contaminated Tips Analysis LC-MS/MS Analysis Dilution->Analysis Analysis->Waste Vials/Solvents

Figure 1: Operational workflow for Travoprost-d4, emphasizing containment during the high-risk solubilization phase.

Technical Protocol: Handling the "Neat" Oil/Solid

Travoprost (and its d4 analog) often presents as a viscous oil or low-melting solid. Standard weighing paper techniques often fail, leading to mass error and contamination.

A. The "Quantitative Rinse" Method (Recommended)

Instead of attempting to weigh a droplet of oil, dissolve the entire contents of the supplier vial.

  • Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature inside a desiccator or sealed bag. Reason: Prevents moisture condensation which hydrolyzes the ester.

  • Solvent Selection: Use Methyl Acetate or Acetonitrile . Avoid alcohols initially if transesterification is a concern, though Methanol is acceptable for immediate use.

  • Addition: Add a known volume of solvent (e.g., 1.0 mL) directly to the supplier's vial using a positive displacement pipette.

  • Vortex: Cap and vortex for 30 seconds.

  • Transfer: Transfer the solution to a certified Class A volumetric flask.

  • Rinse: Repeat the rinse 2 more times, pooling the rinses into the flask. Dilute to volume.

  • Calculation: Calculate concentration based on the supplier's stated mass (Certificate of Analysis) ÷ Total Volume.

B. Decontamination Procedures

If a spill occurs or glassware is contaminated:

  • Solvent Wipe: Wipe surfaces with Ethanol (70%+) or Isopropanol . Prostaglandins are highly soluble in organic solvents; water alone is ineffective.

  • Oxidation (Optional but Effective): For benchtop deactivation, a mild bleach solution (10% Sodium Hypochlorite) can help degrade the organic structure, followed by an ethanol wipe.

  • Waste: All wipes must go into Hazardous Chemical Waste (Incineration stream), not general trash.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash immediately with soap and copious water for 15 minutes.[3] Do not use ethanol on skin (enhances absorption).Seek medical attention.[1][2][3][4][6][7][8][9][10] Monitor for systemic effects (cramping).
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.Urgent: Consult ophthalmologist. Risk of IOP change and iris discoloration.[4]
Inhalation Move to fresh air.[1][2][9]Monitor for respiratory tightness/asthmatic symptoms.

References

  • European Chemicals Agency (ECHA). Substance Information: Travoprost. CAS No. 157283-68-6.[1][3][7][11][12]

  • National Institutes of Health (DailyMed). (2023). Label: Travoprost Ophthalmic Solution.[4][13][14] Retrieved from [Link].

(Note: While specific SDSs are updated frequently, the hazard classification for Travoprost remains consistent across suppliers as a Category 1B Reproductive Toxin.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.